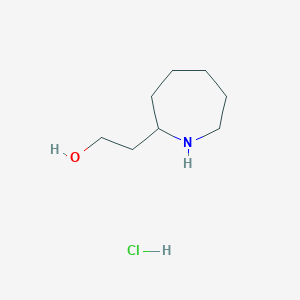

2-(Azepan-2-yl)ethan-1-ol hydrochloride

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(azepan-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c10-7-5-8-4-2-1-3-6-9-8;/h8-10H,1-7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXZTKFDNPBPES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)CCO.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Azepan 2 Yl Ethan 1 Ol Hydrochloride and Analogous Azepane Amino Alcohols

Strategies for Azepane Ring Construction

The formation of the azepane skeleton can be achieved through a variety of synthetic strategies, broadly categorized into intramolecular cyclizations, ring expansions of smaller heterocycles, and transition metal-catalyzed processes. Each approach offers unique advantages in terms of substrate scope, stereocontrol, and functional group tolerance.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a direct method for forming the azepane ring by creating a bond between two atoms within the same molecule. Key strategies include reductive amination and aza-Prins cyclization.

Intramolecular Reductive Amination: This method involves the formation of a cyclic imine or enamine from a linear amino-aldehyde or amino-ketone precursor, which is then reduced in situ to the corresponding azepane. A notable application of this strategy is in the synthesis of heavily hydroxylated azepane iminosugars. nih.govnih.gov In one such synthesis, an amino derivative, obtained from an osmium-catalyzed tethered aminohydroxylation, undergoes a domino reaction of debenzylation and intramolecular reductive amination under hydrogenolytic conditions to furnish the azepane ring. nih.gov The reaction proceeds through the formation of a seven-membered cyclic hemiaminal, which dehydrates to an iminium ion that is subsequently reduced. nih.gov While effective, the selectivity and yield of the cyclization can be influenced by the substrate and reaction conditions. nih.govnih.gov For instance, in some cases, the formation of a more stable six-membered N,O-acetal can be a competing side reaction. nih.gov

Aza-Prins Cyclization: The aza-Prins cyclization is a powerful tool for constructing nitrogen-containing heterocycles. rsc.org A recently developed methodology for the synthesis of tetrahydroazepines utilizes a silyl (B83357) aza-Prins cyclization of allylsilyl amines mediated by iron(III) salts. rsc.orgresearchgate.net This reaction forms a C-N bond, a C-C bond, and an endocyclic double bond in a single step under mild conditions. The proposed mechanism involves the formation of an iminium ion, followed by an intramolecular nucleophilic attack of the allylsilane. rsc.org The choice of catalyst can be crucial; for instance, InCl3 has been shown to selectively produce azepanes in high yields and with good diastereoselectivity in the reaction of silyl bis(homoallylic) amines with aldehydes. nih.gov

| Cyclization Method | Key Precursor | Catalyst/Reagent | Product Type | Ref. |

| Intramolecular Reductive Amination | Linear amino-aldehyde/ketone | H₂, Pd/C | Polysubstituted Azepanes | nih.gov |

| Silyl Aza-Prins Cyclization | Allylsilyl amine and aldehyde | Iron(III) salts or InCl₃ | Tetrahydroazepines | rsc.orgnih.gov |

Ring Expansion Methodologies from Smaller Heterocycles

Ring expansion reactions provide an alternative and often efficient route to azepanes by transforming more readily available five- or six-membered rings into the desired seven-membered system.

From Pyrrolidines: A photochemical two-step formal [5+2] cycloaddition has been developed for the synthesis of azepin-4-ones from N-vinylpyrrolidinones. wikipedia.org This process involves a condensation reaction followed by a photochemical rearrangement. Another innovative approach is the copper(I)-promoted intramolecular Ullmann-type annulation/rearrangement cascade of 5-arylpyrrolidine-2-carboxylates bearing an ortho-halogen substituent. nih.govrsc.orgkhanacademy.org This reaction proceeds through a proposed tricyclic azetidine (B1206935) intermediate that rearranges to form a 1H-benzo[b]azepine-2-carboxylate. khanacademy.org The reaction is carried out under microwave activation, and functionalized benzazepines can be obtained in good yields. nih.gov

From Piperidines: The stereoselective and regioselective synthesis of azepane derivatives can be achieved through the ring expansion of piperidines. google.com This method has been shown to produce diastereomerically pure azepanes in excellent yields. google.com A palladium-catalyzed two-carbon ring expansion of 2-vinyl piperidines offers a route to azepanes under mild conditions with a high degree of enantio-retention. researchgate.net

A different strategy involves the reductive amination of aldehydes or ketones with deprotected halogenated 2-azabicyclo[4.1.0]heptane compounds. This reaction triggers a cyclopropane (B1198618) ring cleavage and subsequent ring expansion to yield functionalized azepanes. libretexts.orgresearchgate.net

| Starting Heterocycle | Ring Expansion Method | Key Reagents/Conditions | Product | Ref. |

| Pyrrolidine | Photochemical [5+2] Cycloaddition | UV light (254 nm) | Azepin-4-one | wikipedia.org |

| Pyrrolidine | Ullmann-Type Annulation/Rearrangement | Cu(I), Microwave | 1H-Benzo[b]azepine | nih.govrsc.orgkhanacademy.org |

| Piperidine | Palladium-Catalyzed Rearrangement | Pd catalyst | Azepane | researchgate.net |

| Piperidine Derivative | Reductive Amination/Ring Cleavage | NaBH(OAc)₃ | Functionalized Azepane | libretexts.orgresearchgate.net |

Transition Metal-Catalyzed Processes for Azepane Formation

Transition metal catalysis has emerged as a powerful tool for the construction of complex molecular architectures, including the azepane ring system. Copper and palladium are among the most utilized metals for these transformations.

Copper(I) catalysts have been effectively employed in the synthesis of functionalized azepines through a tandem amination/cyclization reaction of fluorinated allenynes with primary and secondary amines. masterorganicchemistry.comleah4sci.com The reaction proceeds smoothly in the presence of a cationic Cu(I) complex, such as [Cu(MeCN)₄]PF₆, to afford CF₃-containing azepine-2-carboxylate derivatives in moderate to good yields. masterorganicchemistry.com A plausible mechanism involves the formation of a copper acetylide, followed by nucleophilic addition of the amine and subsequent intramolecular cyclization onto the allene (B1206475) system. leah4sci.com This methodology provides an efficient route to uniquely substituted azepane precursors.

Palladium catalysts are versatile for a range of cyclization reactions leading to azepane derivatives. An intramolecular oxidative aza-Wacker-type reaction of vinyl cyclopropanecarboxamides, catalyzed by palladium(II), provides access to conformationally restricted aza[3.1.0]bicycles, which can be precursors to functionalized azepanes. masterorganicchemistry.com The reaction proceeds through a typical aza-Wacker mechanism to form a new C-N bond. masterorganicchemistry.com

Another palladium-catalyzed approach involves the cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to synthesize substituted 1,4-benzodiazepines, which are structurally related to benzazepines. libretexts.org This reaction proceeds via the formation of π-allylpalladium intermediates that undergo intramolecular nucleophilic attack by the amide nitrogen to form the seven-membered ring. libretexts.org

| Metal Catalyst | Reaction Type | Substrates | Product | Ref. |

| Copper(I) | Tandem Amination/Cyclization | Fluorinated Allenynes, Amines | Azepine-2-carboxylates | masterorganicchemistry.comleah4sci.com |

| Palladium(II) | Aza-Wacker-Type Cyclization | Vinyl Cyclopropanecarboxamides | Aza[3.1.0]bicycles | masterorganicchemistry.com |

| Palladium(0)/ (II) | Intramolecular Nucleophilic Attack | N-tosyl-2-aminobenzylamines, Propargylic Carbonates | 1,4-Benzodiazepines | libretexts.org |

Functionalization at the Azepane C-2 Position and Ethanol (B145695) Moiety

Once the azepane ring is constructed, the introduction of an ethanol moiety at the C-2 position is required to synthesize 2-(azepan-2-yl)ethan-1-ol (B11923482). This can be achieved through several established synthetic transformations.

A plausible strategy involves the synthesis of an azepane with a two-carbon substituent at the C-2 position that can be subsequently converted to the desired alcohol. For instance, the synthesis of 2-[(2Z)-azepan-2-ylidene]-1-(4-nitrophenyl)ethan-1-one demonstrates the introduction of a two-carbon chain at this position. nih.gov The ketone functionality in this intermediate could then be reduced to the corresponding secondary alcohol using a suitable reducing agent like sodium borohydride.

Alternatively, if an azepane-2-carboxylic acid ester can be synthesized, it can be reduced to the primary alcohol, 2-(azepan-2-yl)methanol. This can be followed by a one-carbon homologation, for example, via conversion to the corresponding tosylate and subsequent nucleophilic substitution with cyanide, followed by reduction of the nitrile. A more direct approach would be the reduction of an azepane-2-acetic acid ester. The reduction of esters to primary alcohols is a standard transformation, often accomplished with powerful reducing agents like lithium aluminum hydride or by catalytic hydrogenation under specific conditions. rsc.orgmasterorganicchemistry.com

The Grignard reaction offers another versatile route. libretexts.orgmasterorganicchemistry.comchemistrysteps.com Reaction of a Grignard reagent, such as methylmagnesium bromide, with an azepane-2-carboxaldehyde would yield a secondary alcohol with a one-carbon extension. To achieve the two-carbon ethanol side chain, a reaction between a suitable azepane C-2 nucleophile (e.g., generated by deprotonation with a strong base) and ethylene (B1197577) oxide would be a direct method. The ring-opening of the epoxide by the nucleophilic azepane would result in the formation of the desired 2-(azepan-2-yl)ethan-1-ol after an aqueous workup. libretexts.orgmasterorganicchemistry.com

Finally, the hydroboration-oxidation of 2-vinylazepane provides a regioselective method to install the hydroxyl group on the terminal carbon of the vinyl group, directly yielding the primary alcohol, 2-(azepan-2-yl)ethan-1-ol. nih.govleah4sci.com This two-step process involves the anti-Markovnikov addition of a borane (B79455) across the double bond, followed by oxidation with hydrogen peroxide in basic conditions. nih.gov

The final step in the synthesis of the target compound is the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base, 2-(azepan-2-yl)ethan-1-ol, with hydrochloric acid.

| Functionalization Strategy | Key Intermediate | Key Reagents | Product Moiety | Ref. |

| Reduction of Ketone | 2-(Azepan-2-ylidene)ethanone | NaBH₄ | 2-Ethanol | nih.gov |

| Reduction of Ester | Azepane-2-acetic acid ester | LiAlH₄ | 2-Ethanol | rsc.orgmasterorganicchemistry.com |

| Epoxide Ring-Opening | N-protected 2-lithioazepane | Ethylene Oxide | 2-Ethanol | libretexts.orgmasterorganicchemistry.com |

| Hydroboration-Oxidation | 2-Vinylazepane | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-Ethanol | nih.gov |

Regioselective and Stereoselective Synthetic Pathways

Achieving high levels of regio- and stereocontrol is paramount in modern organic synthesis. For molecules like 2-(azepan-2-yl)ethan-1-ol, this involves establishing the stereocenter at the C-2 position of the azepane ring and at the hydroxyl-bearing carbon of the side chain. Strategies often involve either building the chiral centers into the molecule from the start using precursors from the "chiral pool" or creating them during the synthesis using asymmetric methods. researchgate.net Ring expansion strategies, for instance, have been used to prepare diastereomerically pure azepane derivatives from piperidines with excellent yield, stereoselectivity, and regioselectivity. rsc.org

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiomerically pure chiral alcohols. researchgate.netnih.govresearchgate.net This approach utilizes enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), or whole microbial cells to catalyze the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols. researchgate.netnih.govnih.gov This method is highly desirable due to its remarkable enantioselectivity, mild reaction conditions (ambient temperature and pressure), and the avoidance of toxic heavy metal catalysts. mdpi.comoup.com

The synthesis of a chiral alcohol like 2-(azepan-2-yl)ethan-1-ol could be envisioned starting from the corresponding prochiral ketone, 1-(azepan-2-yl)ethan-1-one. A suitable biocatalyst would then reduce the ketone to the desired (R)- or (S)-alcohol with high enantiomeric excess (e.e.). mdpi.com These enzymatic reactions are dependent on cofactors like NAD(P)H, and a key aspect of process development is the efficient regeneration of these cofactors. nih.govoup.com Using whole cells as biocatalysts is advantageous as cofactor regeneration occurs in situ. mdpi.comoup.com

| Biocatalyst Type | Example Substrate | Product Configuration | Enantiomeric Excess (e.e.) | Key Features |

| Isolated Enzymes (KREDs/ADHs) | Acetophenone | (S)-1-Phenylethanol | >99% | High volumetric productivity, no side reactions, requires external cofactor regeneration. nih.gov |

| Whole Cells (e.g., Bacillus cereus) | Acetophenone | (R)-1-Phenylethanol (anti-Prelog) | 99% | In situ cofactor regeneration, versatile for various ketones, can follow anti-Prelog selectivity. mdpi.com |

| Microalgae (e.g., Spirulina platensis) | Acetophenone | (S)-1-Phenylethanol | >97% | Green synthesis using photo-biocatalysis, high enantioselectivity. oup.com |

| Recombinant Enzymes | Ethyl 4-chloroacetoacetate | Ethyl-(R)-4-chloro-3-hydroxybutanoate | 99% | Enzyme can be overexpressed for economic efficiency and tailored for specific substrates. mdpi.com |

Nucleophilic reactions are fundamental to the synthesis of azepane amino alcohols. These reactions involve an electron-rich species (the nucleophile) attacking an electron-deficient center to form a new bond. Key strategies include the ring-opening of strained heterocycles and the addition of organometallic reagents.

One powerful method for creating vicinal amino alcohols involves the nucleophilic ring-opening of aziridines (a three-membered nitrogen-containing ring). acs.orgresearchgate.net The high strain of the aziridine (B145994) ring allows it to be opened by a wide range of nucleophiles, including oxygen, nitrogen, carbon, and sulfur-containing species. acs.orgnih.gov This process can be highly regioselective, with the nucleophile attacking one of the two ring carbons. Activating the aziridine nitrogen with an electrophile can form a more reactive aziridinium (B1262131) ion, facilitating the ring-opening process. nih.gov This approach provides a versatile route to complex amino alcohols from simpler precursors. acs.orgresearchgate.net

Another important class of nucleophilic reactions is the addition of Grignard reagents (organomagnesium compounds) to electrophiles like aldehydes, ketones, or cyclic N,O-acetals. leah4sci.com The addition of a Grignard reagent to an oxa-bridged benzazepine, for example, has been shown to proceed with high diastereoselectivity, providing an efficient route to 2,5-substituted benzazepine derivatives. nih.gov This strategy could be adapted to introduce the ethanol side chain onto a pre-formed azepane precursor.

| Reaction Type | Substrate Example | Nucleophile | Product Type | Key Features |

| Aziridine Ring-Opening | Bicyclic Aziridine | Water, Alcohols, Carboxylic Acids | Oxazolidinone (precursor to amino alcohol) | High regioselectivity, proceeds under mild conditions. acs.org |

| Alkylative Aziridine Ring-Opening | N-Protected Aziridine | Organolithium reagents | Unsaturated Amino Alcohols | Forms a C-C bond while opening the ring. acs.org |

| Grignard Addition | Oxa-bridged Benzazepine | Allylmagnesium bromide | 2,5-disubstituted Benzazepine | Highly diastereoselective, versatile for creating functionalized azepines. nih.gov |

| Nucleophilic Aromatic Substitution (S_NAr) | 3,3'-(Z)-ethene-1,2-diylbis(4-chloropyridine) | Primary Amines | Dipyridoazepine | A method for constructing the azepine ring itself without transition-metal catalysts. shd-pub.org.rs |

Utilization of Specific Reaction Conditions and Reagents (e.g., Mitsunobu reaction adaptations)

The Mitsunobu reaction is a cornerstone of organic synthesis for converting a primary or secondary alcohol into a variety of other functional groups, including esters, ethers, and azides. nih.govorganic-chemistry.org The reaction is particularly valuable for its stereospecificity; it proceeds via an S_N2 mechanism, resulting in a complete inversion of the stereochemical configuration at the carbon atom bearing the alcohol. nih.govorganic-chemistry.org

The standard reaction involves an alcohol, a pronucleophile (typically with a pKa < 15), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov The PPh₃ and DEAD combine to form an intermediate that activates the alcohol's hydroxyl group, turning it into a good leaving group. organic-chemistry.org The nucleophile then displaces it, inverting the stereocenter.

In the context of synthesizing chiral azepane amino alcohols, the Mitsunobu reaction is a powerful tool for stereochemical control. acs.org For instance, if a synthetic route produces an alcohol with the incorrect stereochemistry, the Mitsunobu reaction can be used to invert that center to the desired configuration. It can also be used to introduce nitrogen-containing functional groups. For example, using phthalimide (B116566) or hydrazoic acid as the nucleophile can introduce a protected amine or an azide (B81097) group, respectively, which can then be converted to an amine. organic-chemistry.orgnih.gov However, the choice of protecting groups on the substrate is critical, as incorrect choices can lead to side reactions like elimination or cyclization to form aziridines. tudublin.ie

| Reagent System | Nucleophile (Example) | Transformation | Key Feature |

| PPh₃ / DEAD or DIAD | Carboxylic Acid | Alcohol → Ester | Classic conditions for stereochemical inversion. nih.gov |

| PPh₃ / DEAD or DIAD | Phthalimide | Alcohol → N-Alkylphthalimide | Introduces a protected primary amine with inversion. organic-chemistry.org |

| PPh₃ / DIAD | N-Boc p-toluenesulfonamide | Alcohol → N-Boc Sulfonamide | Allows for the introduction of a sulfonamide group. tudublin.ie |

| Modified Azodicarboxylates | Various | Alcohol → Ester, etc. | Developed to simplify the removal of reaction byproducts. organic-chemistry.org |

Synthesis of Hydrochloride Salt Forms: Methodological Considerations

The final step in the preparation of 2-(azepan-2-yl)ethan-1-ol hydrochloride is the formation of its salt. Amino alcohols are basic compounds due to the lone pair of electrons on the nitrogen atom. Reacting this basic amine with an acid, such as hydrogen chloride (HCl), results in an acid-base reaction that forms an ammonium (B1175870) salt. orgsyn.org

Hydrochloride salts are frequently prepared for pharmaceutical compounds because they often exhibit improved stability, crystallinity, and solubility in water compared to the free base form. researchgate.net The synthesis is typically straightforward. The purified amino alcohol free base is dissolved in a suitable organic solvent, such as isopropanol, methanol (B129727), or diethyl ether. google.comnih.gov A solution of hydrogen chloride (e.g., HCl in isopropanol, or gaseous HCl) is then added, often at a reduced temperature (e.g., 0–5 °C) to control the precipitation. google.com The hydrochloride salt, being ionic, is generally less soluble in organic solvents than its free base precursor and precipitates out of the solution. The solid salt is then collected by filtration, washed with a small amount of cold solvent, and dried. google.comnih.gov

| Reagent | Solvent | General Procedure |

| HCl in Isopropanol | Isopropanol | The free base is dissolved in isopropanol, and the HCl solution is added, often with cooling, to precipitate the salt. google.com |

| Trimethylchlorosilane (TMSCl) | Methanol | TMSCl reacts with methanol in situ to generate HCl, which then protonates the amine, offering a convenient one-pot esterification and salt formation for amino acids. nih.gov |

| Aqueous HCl | Water / Organic Solvent | The free base can be dissolved in an organic solvent and extracted with aqueous HCl, followed by evaporation to yield the salt. |

| Thionyl Chloride (SOCl₂) | Alcohol (e.g., Methanol) | Used in the esterification of amino acids, SOCl₂ reacts with the alcohol to produce HCl, leading to the formation of the amino acid ester hydrochloride salt. google.com |

Based on a thorough review of available scientific literature, specific experimental spectroscopic and spectrometric data for the compound this compound is not sufficiently available to construct the detailed article as requested in the outline.

The generation of a scientifically accurate and authoritative article requires concrete data from primary research, including specific chemical shifts for ¹H and ¹³C NMR, correlations from 2D NMR experiments, exact mass from HRMS, and identified fragmentation patterns from mass spectrometry. Without access to published experimental results for this particular compound, creating the specified content, including the mandatory data tables, would necessitate speculation or fabrication of data, which is contrary to the principles of scientific accuracy.

General principles of the requested analytical techniques are well-established:

NMR Spectroscopy is a primary tool for elucidating the structure of organic molecules. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. 2D NMR techniques like COSY, HMQC, and HMBC are used to establish connectivity between atoms within a molecule. For chiral molecules, specific NMR methods, such as Mosher's method, can be employed to determine stereochemistry.

Mass Spectrometry is used to determine the molecular weight and formula of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. Analysis of the fragmentation patterns can provide further confirmation of the compound's structure.

However, the application of these principles to generate specific data for this compound cannot be performed without experimental validation from peer-reviewed sources. Searches for the synthesis or characterization of this compound did not yield the detailed spectroscopic data required to fulfill the request. Therefore, the article cannot be generated at this time.

Advanced Spectroscopic and Spectrometric Characterization of 2 Azepan 2 Yl Ethan 1 Ol Hydrochloride

Mass Spectrometry (MS) Techniques

Application of LC-MS for Purity Assessment and Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique essential for determining the purity of active pharmaceutical ingredients (APIs) and for identifying and quantifying any impurities. ijprajournal.comiosrjournals.org For 2-(Azepan-2-yl)ethan-1-ol (B11923482) hydrochloride, LC-MS would be employed to separate the main compound from any related substances, such as starting materials, byproducts of the synthesis, or degradation products. researchgate.net

The liquid chromatography component separates the mixture based on the differential partitioning of the analytes between a mobile phase and a stationary phase. The choice of the column, mobile phase composition, and gradient is optimized to achieve the best possible separation of the target compound from its potential impurities. researchgate.net

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the molecules and then separates the ions based on their mass-to-charge ratio (m/z). This provides highly specific detection and allows for the determination of the molecular weight of the parent compound and any impurities. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which aids in the determination of the elemental composition of unknown impurities. iosrjournals.org

Further structural information on impurities can be obtained using tandem mass spectrometry (MS/MS). In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure, which is invaluable for the structural elucidation of unknown impurities. researchgate.net A comprehensive impurity profile is critical for ensuring the safety and efficacy of the final drug product. ijprajournal.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. The method is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds. rjpn.orgresearchgate.net An IR spectrum of 2-(Azepan-2-yl)ethan-1-ol hydrochloride would provide valuable information about its key structural features.

The spectrum is typically plotted as transmittance versus wavenumber (in cm⁻¹). Specific regions of the spectrum are diagnostic for particular functional groups. For this compound, the following characteristic absorption bands would be expected:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group.

N-H Stretch: The secondary amine hydrochloride will show a broad absorption in the 2400-3200 cm⁻¹ region.

C-H Stretch: Absorptions in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of C-H bonds in the azepane ring and the ethyl side chain.

C-O Stretch: A strong band in the 1050-1260 cm⁻¹ range would be indicative of the C-O stretching vibration of the primary alcohol.

C-N Stretch: The C-N stretching vibration of the amine would likely appear in the 1020-1250 cm⁻¹ region.

By analyzing the positions, intensities, and shapes of the absorption bands in the IR spectrum, the presence of the key functional groups in this compound can be confirmed.

X-ray Crystallography for Solid-State Structural Analysis

The primary output of an X-ray crystallographic analysis is an electron density map, from which the positions of the individual atoms can be determined with high precision. From these atomic coordinates, it is possible to calculate various geometric parameters:

Bond Lengths: The distances between the nuclei of two bonded atoms. These values can provide insight into bond order and strain within the molecule.

Bond Angles: The angles formed by three connected atoms. These are crucial for defining the geometry of the molecule.

Torsional Angles (Dihedral Angles): The angles between planes defined by four atoms, which describe the conformation of the molecule, such as the puckering of the azepane ring and the orientation of the ethanol (B145695) side chain.

A hypothetical table of selected bond lengths and angles for this compound, as would be determined by X-ray crystallography, is presented below. Please note that this data is illustrative and not based on experimental results.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Value (Å or °) |

| Bond Length | C | C | ~1.54 | |

| Bond Length | C | N | ~1.47 | |

| Bond Length | C | O | ~1.43 | |

| Bond Angle | C | C | C | ~109.5 |

| Bond Angle | C | N | C | ~112 |

| Bond Angle | C | C | O | ~109 |

This table is for illustrative purposes only.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions that stabilize the crystal structure. nih.gov For this compound, hydrogen bonding is expected to play a significant role in the crystal packing. mdpi.com

The hydroxyl group (-OH) and the secondary ammonium (B1175870) group (N-H) are strong hydrogen bond donors, while the oxygen atom of the hydroxyl group and the chloride anion are hydrogen bond acceptors. A detailed analysis of the crystal structure would reveal a network of hydrogen bonds, potentially involving:

O-H···Cl⁻ interactions

N-H···Cl⁻ interactions

O-H···O interactions between adjacent molecules

N-H···O interactions

Chiroptical Spectroscopy (e.g., Vibrational Circular Dichroism, VCD) for Absolute Configuration Determination

2-(Azepan-2-yl)ethan-1-ol possesses a chiral center at the C2 position of the azepane ring. Therefore, it can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for determining the absolute configuration (R or S) of a chiral molecule. mdpi.com Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. americanlaboratory.comnih.gov

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms in a molecule. The absolute configuration of this compound can be determined by comparing its experimental VCD spectrum with the theoretical VCD spectrum calculated for one of the enantiomers (e.g., the R-enantiomer) using quantum chemical methods. researchgate.net

A good agreement between the experimental spectrum and the calculated spectrum for the R-enantiomer would confirm the absolute configuration as R. Conversely, if the experimental spectrum is the mirror image of the calculated spectrum for the R-enantiomer, the absolute configuration would be assigned as S. This non-destructive method provides a reliable determination of the absolute stereochemistry of the molecule in solution. nih.gov

Computational and Theoretical Investigations of 2 Azepan 2 Yl Ethan 1 Ol Hydrochloride

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to calculate molecular properties such as energies, geometries, and electronic distributions with a favorable balance between accuracy and computational cost. materialsciencejournal.org

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. aimspress.com

For 2-(Azepan-2-yl)ethan-1-ol (B11923482) hydrochloride, the HOMO is expected to be localized primarily on the lone pair electrons of the oxygen atom in the hydroxyl group and potentially the chloride anion, as these are the most electron-rich regions. The LUMO is likely distributed across the antibonding orbitals, particularly around the protonated azepane ring's N-H and C-H bonds. The presence of the electron-withdrawing protonated nitrogen would lower the energy of the LUMO, influencing the molecule's electrophilic character.

Table 1: Predicted Frontier Molecular Orbital Characteristics

| Parameter | Predicted Characteristic for 2-(Azepan-2-yl)ethan-1-ol hydrochloride | Significance |

|---|---|---|

| HOMO | Localized on oxygen lone pairs and chloride ion | Region of nucleophilic character; site of electron donation |

| LUMO | Distributed on antibonding orbitals, particularly around the ammonium (B1175870) group | Region of electrophilic character; site of electron acceptance |

| HOMO-LUMO Gap (ΔE) | Moderately large, indicating good kinetic stability | Determines chemical reactivity and electronic transition energy |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. nih.gov The MEP map illustrates regions of varying electrostatic potential on the electron density surface.

For this compound, the MEP map is predicted to show distinct regions:

Negative Potential (Red/Yellow): The most negative potential would be concentrated around the oxygen atom of the hydroxyl group due to its high electronegativity and lone pair electrons. The chloride anion would also be a site of strong negative potential. These regions are susceptible to electrophilic attack and are favorable for forming hydrogen bonds as an acceptor.

Positive Potential (Blue): Strong positive potential would be located around the hydrogen atom of the hydroxyl group and, most significantly, the two hydrogen atoms attached to the protonated nitrogen in the azepane ring (the ammonium group). These areas are prone to nucleophilic attack and act as hydrogen bond donors.

Neutral Potential (Green): The carbon skeleton of the azepane ring and the ethyl side chain would exhibit a relatively neutral or slightly positive potential, forming the molecule's hydrophobic regions.

Conformational Analysis and Energy Minimization

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule that arise from rotation about single bonds and their relative energies. chemistrysteps.com The molecule 2-(Azepan-2-yl)ethan-1-ol is flexible due to the seven-membered azepane ring and the rotatable C-C and C-O bonds in the side chain. The seven-membered ring itself can adopt several low-energy conformations, such as chair, boat, and twist-chair forms.

Energy minimization calculations would be essential to identify the most stable conformer(s). In the hydrochloride salt form, the positively charged ammonium group and the negatively charged chloride ion would strongly influence the preferred conformation through electrostatic interactions. Furthermore, there is a possibility of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the chloride ion, or between the ammonium hydrogens and the hydroxyl oxygen, which would stabilize certain geometries. The lowest energy conformation represents the most probable structure of the molecule in a gaseous or non-polar environment. libretexts.org

Molecular Dynamics Simulations to Study Dynamics and Solvation Effects

Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules, including their movements, conformational changes, and interactions with their environment, such as a solvent. nih.govnih.gov An MD simulation of this compound in an aqueous solution would reveal how the molecule interacts with water.

The simulation would likely show the formation of a stable solvation shell around the molecule. Key interactions would include:

Strong hydrogen bonds between the ammonium (N⁺-H) group and water molecules.

Hydrogen bonds between the hydroxyl (-OH) group (acting as both a donor and acceptor) and water molecules.

Solvation of the chloride anion by the positive ends of water's dipoles.

Weaker hydrophobic interactions between the hydrocarbon portions of the azepane ring and the solvent.

These simulations can help explain the molecule's solubility and provide a dynamic picture of the hydrogen-bonding networks that govern its behavior in a biological, aqueous environment. researchgate.net

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Computational methods can accurately predict spectroscopic properties, which can aid in the structural elucidation of newly synthesized compounds. DFT calculations are commonly used to compute Infrared (IR) frequencies and Nuclear Magnetic Resonance (NMR) chemical shifts.

Predicted IR Frequencies: The calculated IR spectrum would show characteristic vibrational bands corresponding to the molecule's functional groups.

Table 2: Predicted Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H | Stretching | 3200-3500 | Broad, Strong |

| N⁺-H₂ | Stretching | 2700-3100 | Broad, Medium |

| C-H (aliphatic) | Stretching | 2850-2960 | Strong |

| C-O | Stretching | 1050-1150 | Strong |

| C-N | Stretching | 1020-1250 | Medium |

Predicted NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method combined with DFT can predict ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning signals in experimental spectra.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Description | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H NMR | -OH proton | Variable (2-5, depends on solvent/concentration) |

| N⁺-H₂ protons | Variable, broad (7-9) | |

| -CH₂-OH protons | 3.5 - 4.0 | |

| Azepane ring protons | 1.5 - 3.5 | |

| ¹³C NMR | -CH₂-OH carbon | 60 - 65 |

| Azepane ring carbons | 25 - 60 |

Role As a Synthetic Intermediate and Chemical Scaffold in Complex Molecule Synthesis

Utilization in the Synthesis of Other Azepane-Based Derivatives

The structural framework of 2-(Azepan-2-yl)ethan-1-ol (B11923482) hydrochloride is a versatile scaffold for the synthesis of a variety of other azepane-based derivatives. The presence of two distinct functional groups—the secondary amine of the azepane ring and the primary hydroxyl group—provides orthogonal handles for chemical modification.

The primary alcohol is particularly amenable to a range of transformations. It can be oxidized under controlled conditions to yield the corresponding aldehyde or carboxylic acid. These intermediates can then participate in numerous subsequent reactions. For instance, the aldehyde can undergo Wittig reactions, aldol (B89426) condensations, or reductive aminations to introduce new carbon-carbon or carbon-nitrogen bonds. The carboxylic acid can be converted into esters or amides, allowing for the attachment of diverse functional groups.

Furthermore, the hydroxyl group can be readily converted into a better leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide variety of substituents, including halides, azides, cyanides, and thiols, thereby generating a library of novel azepane derivatives. The secondary amine in the azepane ring can be acylated, alkylated, or used in transition-metal-catalyzed cross-coupling reactions to further diversify the molecular structure. This dual reactivity makes 2-(Azepan-2-yl)ethan-1-ol a key starting material for creating derivatives like 2-(Azepan-2-yl)-1-phenylethan-1-one and 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-one hydrochloride, where the ethanol (B145695) side chain has been elaborated into a more complex keto-aryl system. biosynth.combldpharm.com

Table 1: Potential Transformations of 2-(Azepan-2-yl)ethan-1-ol for Derivative Synthesis

| Functional Group | Reaction Type | Reagents | Product Type |

| Primary Alcohol | Oxidation | PCC, DMP, TEMPO | Aldehyde, Carboxylic Acid |

| Primary Alcohol | Esterification | Acyl chloride, Carboxylic acid | Ester |

| Primary Alcohol | Etherification | Alkyl halide, Williamson synthesis | Ether |

| Primary Alcohol | Nucleophilic Substitution (via tosylate/mesylate) | NaN3, NaCN, etc. | Azide (B81097), Cyanide, etc. |

| Secondary Amine | N-Alkylation | Alkyl halide | Tertiary Amine |

| Secondary Amine | N-Acylation | Acyl chloride, Anhydride | Amide |

| Secondary Amine | Buchwald-Hartwig Amination | Aryl halide, Pd catalyst | N-Aryl Azepane |

Application in Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. nih.govnih.gov The structure of 2-(Azepan-2-yl)ethan-1-ol, featuring both a nucleophilic amine and an alcohol, makes it an ideal candidate for participation in various MCRs.

For example, the secondary amine of the azepane ring can readily participate in imine-based MCRs such as the Mannich or Strecker reactions. nih.gov In a potential Ugi four-component reaction, the azepane nitrogen could act as the amine component, reacting with a ketone or aldehyde, an isocyanide, and a carboxylic acid to rapidly assemble complex peptide-like structures around the azepane core.

The compound is also well-suited for use in cascade reactions, which involve two or more sequential transformations in a single pot without the isolation of intermediates. nih.gov A hypothetical cascade process could begin with the oxidation of the primary alcohol to an aldehyde. This in-situ generated aldehyde could then undergo an intramolecular reaction with the azepane nitrogen, potentially after N-activation, to form bicyclic products. Alternatively, the aldehyde could be trapped by an external reagent to initiate a subsequent cyclization, leading to the formation of more elaborate fused or spirocyclic systems. researchgate.net This strategic use in sequential reactions highlights its utility in building molecular complexity efficiently.

Development of Chemical Probes and Ligands for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, while ligands are molecules that bind to specific biological targets like proteins or receptors. The azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds. nih.gov 2-(Azepan-2-yl)ethan-1-ol hydrochloride serves as an excellent starting point for the development of novel probes and ligands.

The primary alcohol side chain is a convenient attachment point for various reporter tags or reactive groups. For instance, it can be derivatized to incorporate:

Fluorophores: For use in fluorescence microscopy and imaging.

Biotin tags: For affinity purification and pull-down assays to identify protein targets.

Photoaffinity labels or electrophilic warheads: To enable covalent modification and irreversible binding to a biological target. nih.gov

By systematically modifying the core structure—for example, through N-arylation of the azepane ring or by elaborating the ethanol side chain—libraries of compounds can be synthesized and screened for binding affinity against specific biological targets. The conformational flexibility of the seven-membered azepane ring can be advantageous for optimizing interactions within a binding pocket. nih.gov This makes the scaffold a valuable component in fragment-based drug discovery and the development of targeted therapeutic agents.

Contribution to the Construction of Natural Product Analogues

Natural products are a rich source of inspiration for the development of new drugs. However, their total synthesis can be long and arduous. The synthesis of natural product analogues—simplified or structurally modified versions—is a common strategy to retain biological activity while improving synthetic accessibility or pharmacological properties. researchgate.netnih.gov

The azepane ring is a core structural motif in a number of alkaloids and other natural products, such as balanol. nih.gov this compound can serve as a key building block for constructing analogues of these complex molecules. The existing azepane core bypasses the often-challenging step of constructing a seven-membered ring. The ethan-1-ol side chain provides a reactive handle for appending other fragments of the natural product's structure or for introducing novel functionality not present in the parent molecule. This approach, often termed diverted total synthesis, allows chemists to leverage a common intermediate to create a range of analogues for structure-activity relationship (SAR) studies. beilstein-journals.org

Table 2: Potential Application in Natural Product Analogue Synthesis

| Natural Product Class | Role of 2-(Azepan-2-yl)ethan-1-ol | Potential Synthetic Step |

| Azepane-containing Alkaloids | Provides the core heterocyclic ring | Coupling of the side chain with other key fragments |

| Polyketides with amino alcohol moieties | Serves as a chiral amino alcohol fragment | Integration into the polyketide chain via aldol or acylation reactions nih.gov |

| Macrocyclic Peptides | Acts as a constrained, non-natural amino acid surrogate | Incorporation into a peptide backbone via the amine and a modified side chain |

Integration into Diverse Heterocyclic Systems for Novel Architectures

Beyond serving as a scaffold for azepane derivatives, this compound can be used to construct novel, more complex heterocyclic systems. Its bifunctional nature allows it to act as a linchpin in reactions designed to build fused, bridged, or spirocyclic ring systems. nih.gov

Several synthetic strategies can be envisioned:

Intramolecular Cyclization: The alcohol and amine can be tethered by a reactive linker. Subsequent intramolecular cyclization could lead to the formation of fused bicyclic systems, such as indolizidine or quinolizidine-type structures with an expanded ring.

Ring-Closing Metathesis (RCM): The amine and alcohol can be functionalized with terminal alkenes. A subsequent RCM reaction would generate a large macrocycle containing the azepane ring.

Pictet-Spengler Type Reactions: After converting the alcohol to an amino group, a Pictet-Spengler reaction with an appropriate aldehyde or ketone could be used to construct fused heterocyclic systems, such as those found in many indole (B1671886) alkaloids.

Condensation with Diketones: Reaction with 1,3- or 1,4-dicarbonyl compounds could lead to the formation of new heterocyclic rings fused to the azepane core, creating novel polycyclic architectures. amazonaws.com

These approaches demonstrate the potential of this compound to serve not just as a modifiable scaffold, but as a foundational component for the de novo construction of unique and diverse heterocyclic frameworks with potential applications in materials science and medicinal chemistry.

Investigation of Biological Interactions and Molecular Mechanisms Preclinical and in Vitro Studies

Exploration of Specific Enzyme Inhibition Mechanisms (e.g., glutaminase (B10826351) 1 inhibition)

There are no available studies investigating the effect of 2-(Azepan-2-yl)ethan-1-ol (B11923482) hydrochloride on glutaminase 1 or any other specific enzyme.

While some cyclic amine derivatives have been explored as inhibitors of various enzymes, including glutaminase, the inhibitory potential and mechanism of action for this specific compound remain uninvestigated. nih.govresearchgate.net Research on other azepane-containing molecules has demonstrated their potential as enzyme inhibitors, such as cathepsin K inhibitors, but this cannot be extrapolated to 2-(Azepan-2-yl)ethan-1-ol hydrochloride without direct experimental evidence. nih.gov

Receptor Binding and Modulation Studies (e.g., neurotransmitter systems, sigma receptors)

No receptor binding or modulation studies have been published for this compound.

The azepane scaffold is a common feature in ligands for various receptors, including sigma receptors. nih.govsigmaaldrich.com Different derivatives have shown varying affinities and selectivities for sigma-1 and sigma-2 receptor subtypes. researchgate.netnih.gov However, without specific binding assays for this compound, its potential to interact with sigma receptors or any other neurotransmitter systems is unknown.

Studies on Molecular Pathways and Cellular Processes

There is no published research on the effects of this compound on molecular pathways or cellular processes.

No studies have evaluated the ability of this compound to induce apoptosis.

There is no information available on whether this compound can modulate cell cycle progression.

Some unrelated compounds have been shown to cause cell cycle arrest, but this is a general mechanism for many different classes of molecules. researchgate.netnih.govscbt.commdpi.com The potential for this compound to affect the cell cycle has not been explored.

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

No structure-activity relationship (SAR) studies have been conducted that include this compound.

SAR studies on other series of azepane derivatives have been performed to understand how modifications to the azepane ring or its substituents influence biological activity, such as enzyme inhibition or receptor affinity. nih.govresearchgate.netresearchgate.net

Without any biological activity data for this compound, it is impossible to elucidate the key structural features responsible for any potential biological effects. The presence of the azepane ring and the ethanol (B145695) side chain are the defining features of its structure, but their contribution to any biological interaction is currently unknown.

Investigating Stereochemical Influences on Molecular Interactions

There is currently no specific published research that investigates the stereochemical influences of this compound on its molecular interactions. The azepane ring contains a chiral center at the 2-position, which would result in the existence of (R)- and (S)-enantiomers. In medicinal chemistry, it is well-established that different stereoisomers of a compound can exhibit significantly different biological activities and interactions with chiral biological targets such as enzymes and receptors. However, without experimental data, any discussion on how the stereochemistry of this specific compound affects its molecular interactions would be purely speculative.

Antimicrobial and Antifungal Activity Assessment (in vitro)

While some derivatives of the azepane scaffold have been explored for their potential antimicrobial and antifungal properties, there is no specific data available from in vitro assessments of this compound. Studies on other, structurally different, azepane-containing molecules have shown that this heterocyclic moiety can be a pharmacophore in compounds with antibacterial and antifungal efficacy. For instance, certain pyridobenzazepine derivatives have demonstrated activity against various bacterial and fungal strains. However, these findings cannot be directly extrapolated to this compound, as minor structural changes can lead to vastly different biological activities. Without specific minimum inhibitory concentration (MIC) or other susceptibility testing data for this compound, its antimicrobial and antifungal profile remains uncharacterized.

Development as Research Tools for Biological Systems

The potential of this compound as a research tool for biological systems has not been described in the available literature. Chemical compounds can serve as valuable tools in research to probe biological pathways, act as ligands for specific receptors, or serve as starting points for the development of new therapeutic agents. However, there are no published studies that describe the synthesis of derivatives, radiolabeling, or use in assays to elucidate biological functions for this compound. Its utility as a molecular probe or a lead compound for further drug discovery remains unexplored.

Future Research Directions and Unexplored Avenues in Azepane Chemistry

Development of Green Chemistry Methodologies for Sustainable Synthesis

The synthesis of azepane derivatives is increasingly guided by the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, avoiding hazardous reagents, and utilizing renewable resources. Future research is focused on several key areas:

Catalytic C-H Amination: Direct intramolecular C-H amination of long-chain alkylamines presents a highly atom-economical route to azepanes. Research is directed towards developing more efficient and selective catalysts, particularly those based on earth-abundant metals like iron and copper, to replace precious metal catalysts such as rhodium and palladium.

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, offers a promising avenue for the enantioselective synthesis of chiral azepanes. Engineered enzymes could provide pathways that operate under mild, aqueous conditions, significantly reducing the reliance on organic solvents.

Renewable Feedstocks: Exploring routes to azepanes from biomass-derived starting materials is a critical goal. This involves developing novel synthetic pathways that can convert bio-based platform chemicals into the requisite precursors for azepane ring formation.

| Green Chemistry Approach | Key Advantages | Research Focus |

| Catalytic C-H Amination | High atom economy, reduced steps | Development of earth-abundant metal catalysts (Fe, Cu) |

| Biocatalysis | High enantioselectivity, mild reaction conditions | Enzyme engineering and screening for azepane synthesis |

| Renewable Feedstocks | Sustainability, reduced fossil fuel dependence | Pathways from biomass to azepane precursors |

Advanced Stereocontrol in Azepane Functionalization

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) is paramount, as the biological activity of azepane-containing molecules is often dependent on their specific stereoisomeric form. Future advancements will likely concentrate on:

Asymmetric Catalysis: The development of novel chiral catalysts for reactions such as asymmetric hydrogenation, alkylation, and cycloaddition will enable the synthesis of highly enantioenriched azepane derivatives. This includes organocatalysis, which avoids the use of metals altogether.

Substrate-Controlled Methodologies: Designing synthetic routes where the existing chirality in a starting material directs the stereochemical outcome of subsequent transformations is a powerful strategy. This is particularly relevant for modifying complex, naturally derived azepanes.

Chiral Pool Synthesis: Utilizing readily available chiral molecules, such as amino acids or carbohydrates, as starting materials for the synthesis of optically pure azepanes like 2-substituted derivatives remains a valuable and explored strategy.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers significant advantages in terms of safety, scalability, and efficiency. Its integration with automated platforms is set to revolutionize azepane synthesis:

Rapid Reaction Optimization: Automated flow systems allow for high-throughput experimentation, enabling the rapid screening of reaction conditions (temperature, pressure, catalyst loading) to identify optimal parameters for azepane synthesis.

Access to Unstable Intermediates: The short reaction times and precise temperature control in microreactors can allow for the generation and use of highly reactive or unstable intermediates that would be difficult to handle in traditional batch chemistry.

On-Demand Synthesis: Automated platforms can enable the on-demand synthesis of diverse azepane libraries for applications like drug discovery, where a range of analogues is needed for screening. This approach facilitates faster lead optimization cycles.

Exploration of Novel Biological Targets through High-Throughput Screening of Derivatives

The azepane core is a "privileged scaffold" in medicinal chemistry, meaning it can bind to multiple biological targets. High-throughput screening (HTS) of diverse azepane libraries is a key strategy for discovering new therapeutic agents.

Diversity-Oriented Synthesis (DOS): Future work will involve creating libraries of structurally complex and diverse azepane derivatives. These libraries can then be screened against a wide array of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, to identify novel bioactive compounds.

Phenotypic Screening: In addition to target-based screening, phenotypic screening of azepane libraries in cellular or whole-organism models can uncover compounds with desired therapeutic effects, even when the specific molecular target is unknown. This can reveal entirely new mechanisms of action.

Fragment-Based Drug Discovery (FBDD): Smaller, simpler azepane-containing fragments can be screened for weak binding to a protein target. Hits can then be elaborated into more potent lead compounds, providing an efficient path to novel drugs.

| Screening Method | Objective | Potential Application for Azepanes |

| High-Throughput Screening (HTS) | Identify active compounds from large libraries | Discovery of new leads for various disease targets |

| Diversity-Oriented Synthesis (DOS) | Create structurally diverse molecules for screening | Broadening the biological space explored by azepane scaffolds |

| Phenotypic Screening | Find compounds with a desired cellular/organismal effect | Uncovering novel therapeutic uses and mechanisms of action |

Application in Materials Science and Polymer Chemistry

Beyond pharmaceuticals, the unique structural properties of the azepane ring make it an attractive building block for advanced materials.

Polymer Chemistry: Azepane derivatives can be incorporated into polymer backbones or as pendant groups to create materials with tailored properties. For example, they can be used to synthesize novel polyamides or to modify the thermal and mechanical properties of existing polymers. The ring-opening polymerization of caprolactam, a related seven-membered ring, to produce Nylon-6 is a well-established industrial process that highlights the potential of this ring system in polymer science.

Supramolecular Chemistry: The nitrogen atom in the azepane ring can act as a hydrogen bond acceptor or a coordination site for metal ions. This allows for the design of azepane-containing molecules that self-assemble into complex, ordered supramolecular structures like gels, liquid crystals, or metal-organic frameworks (MOFs).

Organocatalysis: Chiral azepane derivatives can themselves be used as catalysts for asymmetric reactions. Their conformational flexibility and potential for functionalization make them interesting scaffolds for the development of new organocatalysts.

Advanced Computational Design for Rational Molecular Engineering

Computational chemistry is an indispensable tool for accelerating the design and discovery of new azepane-based molecules.

De Novo Design: Algorithms can be used to design novel azepane derivatives with desired properties in silico. This allows researchers to prioritize the synthesis of compounds that are most likely to be successful, saving time and resources.

Conformational Analysis: The seven-membered azepane ring is conformationally flexible, which can significantly impact its binding to biological targets. Advanced computational methods can predict the preferred conformations of different derivatives, providing crucial insights for structure-activity relationship (SAR) studies.

Predictive Modeling: Machine learning and artificial intelligence (AI) models can be trained on existing data to predict the biological activity, toxicity, or material properties of new azepane derivatives. This predictive power allows for the virtual screening of vast chemical spaces to identify promising candidates for synthesis and testing.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(Azepan-2-yl)ethan-1-ol hydrochloride, and how can purity be optimized?

- Methodology : The compound is typically synthesized via reductive amination of azepane-2-carbaldehyde with ethanolamine, followed by hydrochloric acid salt formation. Key steps include:

- Intermediate purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) to isolate the free base.

- Salt formation : Reacting the free base with HCl in anhydrous ether, followed by recrystallization from ethanol/ether .

- Purity optimization : High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) achieves >98% purity. Monitor by LC-MS and NMR .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H/¹³C NMR in D₂O or DMSO-d₆ to confirm the azepane ring protons (δ 1.5–2.5 ppm) and ethanol moiety (δ 3.4–3.8 ppm).

- Mass spectrometry (MS) : ESI-MS (positive mode) for molecular ion [M+H]⁺ and isotopic pattern matching.

- Elemental analysis : Validate C, H, N, Cl content (e.g., C: 52.1%, H: 8.9%, Cl: 15.4%).

- X-ray crystallography : Optional for absolute configuration confirmation if single crystals are obtained .

Q. What are the solubility and stability profiles under experimental conditions?

- Solubility : Freely soluble in water (>50 mg/mL) and DMSO. Limited solubility in apolar solvents (e.g., hexane).

- Stability :

- pH : Stable at pH 2–6 (hydrolysis observed at pH >8).

- Temperature : Store at 2–8°C; degradation occurs >40°C (TGA/DSC data).

- Light sensitivity : Protect from prolonged UV exposure to prevent radical formation .

Q. How is the compound’s biological activity assessed in receptor-binding studies?

- Assays :

- Radioligand binding : Compete with [³H]-labeled agonists/antagonists in cell membranes (e.g., β2-adrenoceptor assays).

- Functional activity : cAMP accumulation assays in HEK293 cells transfected with target receptors .

Advanced Research Questions

Q. How can structural modifications enhance target selectivity in protein degradation (e.g., PROTACs)?

- Linker design : Incorporate semi-rigid ethylene glycol or piperazine spacers to optimize ternary complex formation (target-PROTAC-E3 ligase).

- Rational modifications :

- Azepane ring substitution : Introduce fluorinated groups to improve proteasome recruitment.

- Hydroxyl group functionalization : Esterification for controlled release in cellular environments .

Q. What in vivo pharmacokinetic parameters should be prioritized for preclinical studies?

- Key metrics :

- Bioavailability : Assess via oral/intravenous administration in rodent models (LC-MS/MS plasma analysis).

- Metabolite identification : Use hepatic microsomes + NADPH to detect oxidative metabolites (e.g., hydroxylated azepane).

- Blood-brain barrier (BBB) penetration : LogP calculation (predicted: 1.2) and in situ perfusion models .

Q. Which computational tools predict binding modes with enzymatic targets?

- Approaches :

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., kinases).

- Molecular dynamics (MD) : GROMACS for stability simulations (30 ns trajectories) to assess hydrogen bonding with key residues .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell type, buffer composition).

- Resolution strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.